Crotonyl isothiocyanate

Descripción general

Descripción

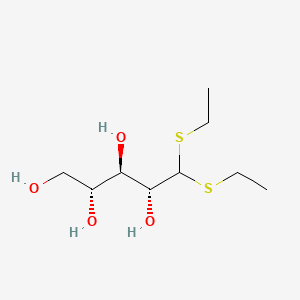

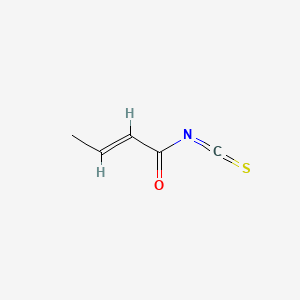

Crotonyl isothiocyanate is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 g/mol . The compound is also known by other names such as (E)-but-2-enoyl isothiocyanate and 2-Butenoylisothiocyanate .

Molecular Structure Analysis

The IUPAC name for Crotonyl isothiocyanate is (E)-but-2-enoyl isothiocyanate . The InChI representation is InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .Physical And Chemical Properties Analysis

Crotonyl isothiocyanate has a molecular weight of 127.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Isothiocyanates have been found to exhibit various biological characteristics, including antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .

Anti-inflammatory Effects

Another significant application of isothiocyanates is their anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

Anticancer Properties

Isothiocyanates have been studied for their anticancer properties . They have the potential to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Neurodegenerative Diseases

Isothiocyanates may have potential applications in the treatment of neurodegenerative diseases . They can induce stress response pathways that restore cellular redox and protein homeostasis.

Metabolic Diseases

Isothiocyanates could also be used in the treatment of metabolic diseases . They contribute to the resolution of inflammation, which is a common factor in many metabolic diseases.

Synthetic Chemistry

Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They have attracted the attention of chemists due to their significance in this field.

Safety And Hazards

Propiedades

IUPAC Name |

(E)-but-2-enoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYXENTGJDZTN-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotonyl isothiocyanate | |

CAS RN |

60034-28-8 | |

| Record name | Crotonyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60034-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between Crotonyl Isothiocyanate, plant cell proliferation, and cancer cell growth?

A1: Research suggests that Crotonyl Isothiocyanate exhibits contrasting effects on plant and human cancer cells. In a study using groundnut calli cells, exposure to silver nanoparticles synthesized using sandalwood leaf extract (SW-AgNPs) led to enhanced cell proliferation and increased calli biomass. [] This enhanced growth was accompanied by increased activity of defense enzymes and secretion of metabolites, including Crotonyl Isothiocyanate. These findings indicate that Crotonyl Isothiocyanate might play a role in plant growth and stress response.

Q2: Does Crotonyl Isothiocyanate share similarities with other compounds found in rapeseed meal?

A2: Crotonyl Isothiocyanate belongs to a class of compounds called isothiocyanates, known for their goitrogenic effects. While not specifically mentioned in the provided research on Crotonyl Isothiocyanate, rapeseed meal contains related compounds like Allyl Isothiocyanate, which also contribute to goitrogenic activity and can impact thyroid function in animals. [] This suggests a potential link between the biological activities of different isothiocyanates, including their effects on growth and metabolism. Further research is needed to explore the specific mechanisms and potential shared pathways of these compounds.

Q3: Are there analytical techniques to identify and quantify Crotonyl Isothiocyanate in biological samples?

A3: While specific techniques for Crotonyl Isothiocyanate aren't detailed in the provided research, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to analyze volatile compounds, including isothiocyanates, in various matrices. [] This technique allows for the separation, identification, and quantification of Crotonyl Isothiocyanate based on its mass-to-charge ratio. This approach enables researchers to study the presence, distribution, and potential biological roles of Crotonyl Isothiocyanate in different systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)

![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)